molecular formula C₂₁H₂₄Cl₂N₂O₂ B1142837 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride CAS No. 324047-28-1

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride

Cat. No.: B1142837
CAS No.: 324047-28-1
M. Wt: 407.33
InChI Key:
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Description

2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride is a complex organic compound featuring a piperazine ring substituted with a chlorophenyl and phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-((4-chlorophenyl)(phenyl)methyl)piperazine.

    Ethoxylation: The piperazine derivative is then reacted with ethylene oxide to introduce the ethoxy group, yielding 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol).

    Acetylation: The final step involves the reaction of the ethoxylated product with acetyl chloride to form the desired acetyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acetyl chloride group.

    Oxidation and Reduction: The piperazine ring and the aromatic groups can participate in various oxidation and reduction reactions.

    Hydrolysis: The acetyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the acetyl chloride group under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the piperazine ring or the aromatic groups.

Major Products

    Hydrolysis: The major product of hydrolysis is 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactive acetyl chloride group makes it a valuable building block for creating derivatives with potential biological activity.

Biology and Medicine

In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The piperazine ring is a common motif in many drugs, and modifications to this structure can lead to compounds with diverse pharmacological properties.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of compounds derived from 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride typically involves interaction with biological targets such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing these compounds to bind to and modulate the activity of various receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A well-known antihistamine that also contains a piperazine ring.

    Hydroxyzine: Another antihistamine with a similar structure.

    Meclizine: Used to treat motion sickness and vertigo, also featuring a piperazine ring.

Uniqueness

What sets 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride apart is its specific substitution pattern, which can impart unique pharmacological properties. The presence of both chlorophenyl and phenylmethyl groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMCCUMBKXPXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)Cl)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride
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2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride
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2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride
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2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride

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